molecular formula C19H20N2O3 B2644271 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1448052-37-6

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2644271
CAS No.: 1448052-37-6
M. Wt: 324.38
InChI Key: HJBILUBRTVUDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzofuran ring, a hydroxypropyl group, and a tolyl group attached to a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of Benzofuran Derivative: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Hydroxypropylation: The benzofuran derivative is then reacted with a suitable reagent to introduce the hydroxypropyl group.

    Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran derivative with o-tolyl isocyanate to form the urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran or tolyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-2-4-8-15(13)21-19(23)20-11-10-16(22)18-12-14-7-3-5-9-17(14)24-18/h2-9,12,16,22H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBILUBRTVUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.